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Abstract
Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from

sirolimus (rapamycin). It was specifically developed by Biosensors International for use in drug-

eluting stents (DES) to prevent restenosis following percutaneous coronary interventions.[1]

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of Umirolimus, supported by quantitative data, detailed experimental protocols, and

visualizations of key biological pathways and experimental workflows.

Discovery and Development
Umirolimus was designed as a more lipophilic analogue of sirolimus, a potent inhibitor of the

mammalian target of rapamycin (mTOR).[1] The rationale behind its development was to create

a compound with enhanced tissue absorption and retention, making it particularly suitable for

localized drug delivery from a stent platform. The key structural modification is the introduction

of a 2-ethoxyethyl ether at the C40-O position of the rapamycin macrocycle. This modification

significantly increases the lipophilicity of the molecule, facilitating its rapid uptake and sustained

presence within the vessel wall.[1]

The development of Umirolimus-eluting stents has been evaluated in numerous clinical trials,

including the STEALTH and LEADERS FREE studies, which have demonstrated its safety and

efficacy in reducing restenosis.[2][3][4][5]
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Chemical Synthesis
The synthesis of Umirolimus (40-O-(2-ethoxyethyl)rapamycin) starts from the natural product

sirolimus. The core of the synthesis is a regioselective etherification of the C40-hydroxyl group

of sirolimus.
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Caption: Synthetic workflow for Umirolimus.
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Experimental Protocol: Synthesis of Umirolimus
The following protocol is a generalized procedure based on available patent literature.

Materials:

Sirolimus

2-ethoxyethyl trifluoromethanesulfonate (or a similar activating group like

pentafluorobenzene sulfonate)

N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine

Anhydrous dichloromethane (DCM) or toluene

Ethyl acetate

1N Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

Reaction Setup: To a solution of sirolimus in anhydrous DCM or toluene, add N,N-

diisopropylethylamine and 2-ethoxyethyl trifluoromethanesulfonate. The reaction mixture is

then heated to approximately 60°C under a nitrogen atmosphere.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted

with ethyl acetate. The organic phase is washed sequentially with 1N HCl, water, saturated

sodium bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Purification: The crude product is purified by silica gel column chromatography using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford Umirolimus as a

white solid.

Characterization: The structure and purity of the final product are confirmed by spectroscopic

methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry

(MS).[6][7][8][9][10][11][12]

Mechanism of Action
Umirolimus exerts its antiproliferative and immunosuppressive effects by inhibiting the

mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell

growth, proliferation, and survival.[13]

Signaling Pathway
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Caption: Umirolimus mechanism of action via mTORC1 inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1682062?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Umirolimus, like sirolimus, first forms a complex with the intracellular protein FK506-binding

protein 12 (FKBP12).[13] This Umirolimus-FKBP12 complex then binds to and allosterically

inhibits mTOR Complex 1 (mTORC1).[13] mTORC1 is a key regulator of protein synthesis and

cell cycle progression. Its inhibition leads to the dephosphorylation of downstream effectors

such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

[12] This ultimately results in the arrest of the cell cycle in the G1 phase, thereby preventing the

proliferation of smooth muscle cells, a key event in restenosis.[13] While Umirolimus is a

potent inhibitor of mTORC1, mTORC2 is relatively resistant to its acute effects.[14]

Preclinical and Clinical Data
The efficacy of Umirolimus has been demonstrated in various preclinical and clinical studies.

In Vitro Activity
Cell Line Assay IC50 Reference

Human Coronary

Artery Smooth Muscle

Cells

Proliferation Assay

Not explicitly found for

Umirolimus, but

sirolimus IC50 is ~5 x

10⁻⁹ M

[15]

Vascular Smooth

Muscle Cells
DNA Synthesis

Not explicitly found for

Umirolimus, but

sirolimus IC50 is 8 x

10⁻¹⁰ M for bFGF-

induced synthesis

[15]

Note: Specific IC50 values for Umirolimus in these assays were not readily available in the

searched literature. The values for sirolimus are provided for reference.

Pharmacokinetic Properties
Pharmacokinetic studies of Umirolimus eluted from drug-eluting stents have shown very low

systemic exposure.
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Study Stent
Max. Blood
Concentration

Time to Max.
Concentration

Reference

STEALTH PK BioMatrix II 394 pg/mL Not specified [16][17]

Clinical Efficacy (STEALTH I Trial)
The STEALTH I trial was a first-in-man study comparing the Umirolimus-eluting BioMatrix

stent with a bare-metal stent (BMS).[18]

Endpoint (6
months)

Umirolimus-
eluting Stent
(n=80)

Bare-Metal
Stent (n=40)

p-value Reference

In-lesion Late

Loss (mm)
0.14 ± 0.45 0.40 ± 0.41 0.004 [18][19]

In-stent Late

Loss (mm)
0.26 ± 0.43 0.74 ± 0.45 <0.001 [18][19]

Binary

Restenosis
3.9% 7.7% ns [2]

Major Adverse

Cardiac Events

(MACE)

3.8% 2.5% 0.72 [2]

Clinical Efficacy (LEADERS FREE Trial)
The LEADERS FREE trial compared a polymer-free Umirolimus-coated stent with a bare-

metal stent in patients at high bleeding risk.[3]
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Endpoint (2
years,
Complex
PCI)

Umirolimus
-coated
Stent
(n=346)

Bare-Metal
Stent
(n=321)

Hazard
Ratio (95%
CI)

p-value Reference

Safety

(Cardiac

death, MI,

stent

thrombosis)

16.2% 21.7%
0.70 (0.49-

0.99)
<0.05 [20]

Efficacy

(Clinically

driven TLR)

10.8% 18.1%
0.54 (0.35-

0.83)
<0.005 [20]

Experimental Protocols
Vascular Smooth Muscle Cell Proliferation Assay
This protocol is a general method to assess the antiproliferative effects of compounds like

Umirolimus on vascular smooth muscle cells (VSMCs).

Materials:

Human aortic or coronary artery smooth muscle cells (HAoSMCs or HCASMCs)

Smooth muscle cell growth medium (supplemented with serum and growth factors)

Umirolimus stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

Plate reader
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Procedure:

Cell Seeding: Seed VSMCs into 96-well plates at a density of approximately 3 x 10³

cells/well and allow them to adhere overnight.[21]

Serum Starvation: Synchronize the cells in the G0/G1 phase by serum-starving them for 24-

48 hours in a low-serum medium.

Treatment: Treat the cells with various concentrations of Umirolimus (typically in a range

from 10⁻¹⁰ to 10⁻⁶ M) in the presence of a mitogen like platelet-derived growth factor

(PDGF). Include appropriate vehicle controls (DMSO).

Incubation: Incubate the cells for 48-72 hours.

Proliferation Assessment:

MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

Measure the absorbance at the appropriate wavelength using a plate reader. The

absorbance is proportional to the number of viable, proliferating cells.[21]

[³H]Thymidine Incorporation: Alternatively, pulse the cells with [³H]thymidine during the

final hours of incubation. Harvest the cells and measure the incorporated radioactivity

using a scintillation counter.[22][23]

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of

Umirolimus compared to the vehicle control and determine the IC50 value.

mTOR Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibition of mTOR signaling by Umirolimus.

Materials:

VSMCs or other suitable cell line

Umirolimus

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1

(Thr37/46), anti-4E-BP1, anti-actin or GAPDH

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system

Procedure:

Cell Culture and Treatment: Culture VSMCs and treat with Umirolimus at various

concentrations for a defined period.

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against

phosphorylated and total p70S6K and 4E-BP1. Use an antibody against a housekeeping

protein (actin or GAPDH) as a loading control.

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands

using a chemiluminescent substrate.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates

inhibition of mTOR signaling.

Conclusion
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Umirolimus represents a significant advancement in the field of drug-eluting stents. Its tailored

chemical structure provides favorable pharmacokinetic properties for localized drug delivery,

and its potent inhibition of the mTOR pathway effectively reduces neointimal hyperplasia. The

extensive clinical data from trials like STEALTH and LEADERS FREE have established its role

as a safe and effective option for the prevention of restenosis in a broad range of patients. This

technical guide provides a comprehensive resource for researchers and drug development

professionals working with Umirolimus and other mTOR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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